molecular formula C18H12N2OS B10863843 2-amino-4-phenyl-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

2-amino-4-phenyl-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

Cat. No.: B10863843
M. Wt: 304.4 g/mol
InChI Key: IIKARQBYPBHBLF-UHFFFAOYSA-N
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Description

2-amino-4-phenyl-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a benzothiophene and a pyran ring, making it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-phenyl-4H-1benzothieno[3,2-b]pyran-3-carbonitrile typically involves multicomponent reactions (MCRs), which are efficient and straightforward methods for constructing complex molecules. One common synthetic route includes the reaction of aromatic aldehydes, malononitrile, and thiophenol in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol, often with the addition of a base like piperidine to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as silica-supported acids or bases can be employed to enhance the reaction efficiency and reduce the environmental impact. Additionally, solvent-free conditions or the use of green solvents like water or ionic liquids are explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenyl-4H-1benzothieno[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert nitrile groups to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced amines, and substituted phenyl or amino derivatives, which can further enhance the compound’s utility in various applications .

Scientific Research Applications

Chemistry

In chemistry, 2-amino-4-phenyl-4H-1benzothieno[3,2-b]pyran-3-carbonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the benzothiophene and pyran rings contributes to its biological activity by facilitating interactions with various biological targets.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. For instance, some derivatives have been found to inhibit specific enzymes or receptors involved in disease pathways, making them candidates for drug development.

Industry

Industrially, 2-amino-4-phenyl-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is used in the development of advanced materials, such as organic semiconductors and dyes. Its structural versatility allows for the fine-tuning of material properties to suit specific applications.

Mechanism of Action

The mechanism by which 2-amino-4-phenyl-4H-1benzothieno[3,2-b]pyran-3-carbonitrile exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, its anti-cancer activity may involve the inhibition of kinases or other enzymes critical for cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-4H-chromenes
  • 2-amino-4H-pyran-3-carbonitriles
  • Benzothiophene derivatives

Uniqueness

Compared to these similar compounds, 2-amino-4-phenyl-4H-1benzothieno[3,2-b]pyran-3-carbonitrile stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new chemical entities with enhanced biological activity and material properties.

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

2-amino-4-phenyl-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C18H12N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16(21-18(13)20)12-8-4-5-9-14(12)22-17/h1-9,15H,20H2

InChI Key

IIKARQBYPBHBLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N

Origin of Product

United States

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